N,N'-(Oxydisulfonyl)bis(2,2,2-trifluoroacetamide)
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Overview
Description
N,N’-(Oxydisulfonyl)bis(2,2,2-trifluoroacetamide) is a chemical compound known for its unique structure and properties It is characterized by the presence of two trifluoroacetamide groups connected by an oxydisulfonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for N,N’-(Oxydisulfonyl)bis(2,2,2-trifluoroacetamide) are not well-documented. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Oxydisulfonyl)bis(2,2,2-trifluoroacetamide) can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoroacetamide groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound may undergo oxidation or reduction under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Common reagents used in reactions involving N,N’-(Oxydisulfonyl)bis(2,2,2-trifluoroacetamide) include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving N,N’-(Oxydisulfonyl)bis(2,2,2-trifluoroacetamide) depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with modified functional groups.
Scientific Research Applications
N,N’-(Oxydisulfonyl)bis(2,2,2-trifluoroacetamide) has several scientific research applications, including:
Biology: The compound may be used in biochemical studies to investigate the effects of trifluoroacetamide derivatives on biological systems.
Mechanism of Action
The mechanism of action of N,N’-(Oxydisulfonyl)bis(2,2,2-trifluoroacetamide) involves its reactivity with various molecular targets. The trifluoroacetamide groups can interact with nucleophiles, leading to the formation of new chemical bonds. The oxydisulfonyl linkage may also play a role in the compound’s reactivity, although detailed studies on the molecular pathways involved are limited .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2,2,2-trifluoroacetamide: This compound shares the trifluoroacetamide group but differs in the presence of diethyl groups instead of the oxydisulfonyl linkage.
N,N’-(Oxydisulfonyl)bis(2,2,2-trichloroacetamide): Similar in structure but with trichloroacetamide groups instead of trifluoroacetamide groups.
Uniqueness
N,N’-(Oxydisulfonyl)bis(2,2,2-trifluoroacetamide) is unique due to its oxydisulfonyl linkage, which imparts distinct chemical properties and reactivity compared to other trifluoroacetamide derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
61103-58-0 |
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Molecular Formula |
C4H2F6N2O7S2 |
Molecular Weight |
368.2 g/mol |
IUPAC Name |
(2,2,2-trifluoroacetyl)sulfamoyl N-(2,2,2-trifluoroacetyl)sulfamate |
InChI |
InChI=1S/C4H2F6N2O7S2/c5-3(6,7)1(13)11-20(15,16)19-21(17,18)12-2(14)4(8,9)10/h(H,11,13)(H,12,14) |
InChI Key |
JMLZWQIKMAGUFO-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(F)(F)F)NS(=O)(=O)OS(=O)(=O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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